molecular formula C26H35N3O3S B289316 6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Numéro de catalogue B289316
Poids moléculaire: 469.6 g/mol
Clé InChI: GISKQVWDQNTBAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling.

Mécanisme D'action

6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a non-receptor tyrosine kinase that is expressed in B-cells and is involved in the signaling pathway downstream of the B-cell receptor. 6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide activation leads to the activation of downstream pathways, including the PI3K/Akt and NF-κB pathways, which promote cell survival and proliferation. TAK-659 inhibits 6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide activity by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, TAK-659 has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus. TAK-659 has also been shown to have minimal off-target effects, which may reduce the risk of toxicity in patients.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of TAK-659 is its high selectivity for 6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which may reduce the risk of off-target effects and toxicity. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in patients.

Orientations Futures

For TAK-659 include clinical trials in patients with B-cell malignancies, as well as studies of its potential use in other diseases, such as autoimmune disorders. In addition, further research is needed to optimize the dosing and administration of TAK-659 to maximize its efficacy and minimize toxicity. Finally, the development of new 6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibitors with improved pharmacokinetic properties and selectivity may provide additional options for the treatment of B-cell malignancies.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis method has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (US Patent Application No. 20170266894A1).

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit 6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis of malignant B-cells.

Propriétés

Formule moléculaire

C26H35N3O3S

Poids moléculaire

469.6 g/mol

Nom IUPAC

6-tert-butyl-N-(3-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H35N3O3S/c1-17-6-5-7-19(14-17)27-24(31)23-20-9-8-18(26(2,3)4)15-21(20)33-25(23)28-22(30)16-29-10-12-32-13-11-29/h5-7,14,18H,8-13,15-16H2,1-4H3,(H,27,31)(H,28,30)

Clé InChI

GISKQVWDQNTBAM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CN4CCOCC4

SMILES canonique

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CN4CCOCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.